molecular formula C17H20BrN5O3 B2388065 (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1207034-08-9

(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2388065
CAS No.: 1207034-08-9
M. Wt: 422.283
InChI Key: NRHOWQOOMGCDNN-UHFFFAOYSA-N
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Description

“(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .


Synthesis Analysis

The synthesis of this compound involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) have been identified as the most active compounds .

Scientific Research Applications

Synthesis of Imaging Agents for Parkinson's Disease

The compound has been utilized in the synthesis of potential PET (Positron Emission Tomography) imaging agents for studying the LRRK2 enzyme in Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a compound designed for imaging LRRK2 enzyme activity, demonstrates the application of similar chemical structures in developing tools for neurological research (Wang, Gao, Xu, & Zheng, 2017).

Development of Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic properties. These compounds, related structurally to (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone, highlight the importance of furan and pyrimidine derivatives in medicinal chemistry for creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including those with structures related to the compound of interest, have shown antimicrobial activities. These findings underscore the potential of such compounds in developing new antibiotics or antiseptic agents capable of combating resistant bacterial strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Exploration in Antioxidant Properties

Research into the antioxidant properties of various bromophenols, including derivatives of this compound, has provided insights into their potential use in protecting against oxidative stress. This area of study is particularly relevant for developing treatments or supplements aimed at mitigating oxidative damage associated with aging and chronic diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Novel Methodologies in Heterocyclic Compound Synthesis

The development of new synthetic methodologies using related compounds showcases the versatility of this compound in creating a variety of heterocyclic structures. These methodologies are critical for pharmaceutical research and development, providing new pathways to synthesize complex molecules more efficiently (Bower, Rujirawanich, & Gallagher, 2010).

Mechanism of Action

Target of Action

The primary targets of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies revealed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the production of NO and PGs, respectively . These are key mediators in the inflammatory response. By inhibiting these enzymes, the compound can reduce the concentration of these pro-inflammatory mediators, thereby mitigating inflammation .

Result of Action

The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, the compound can mitigate inflammation and potentially alleviate symptoms associated with inflammation-associated disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. While specific factors are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound. Understanding these factors is crucial for optimizing the compound’s efficacy as a therapeutic agent.

Future Directions

The future directions for the study of “(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” could involve further exploration of its anti-inflammatory properties and potential therapeutic applications . Additionally, more research could be conducted to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Biochemical Analysis

Biochemical Properties

The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .

Cellular Effects

In cellular processes, this compound has shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 proteins, thereby inhibiting the inflammatory response .

Molecular Mechanism

At the molecular level, this compound binds to the active sites of iNOS and COX-2 enzymes, forming hydrophobic interactions . This binding inhibits the enzymes, leading to a decrease in the production of NO and prostaglandins, key mediators of inflammation .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It is known to interact with iNOS and COX-2 enzymes

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOWQOOMGCDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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